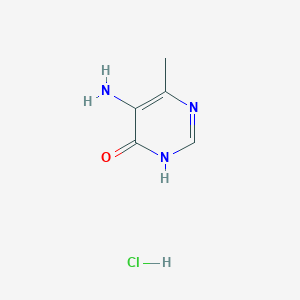

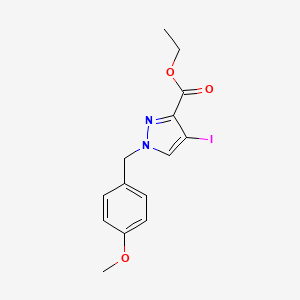

(2-Bromophenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromophenyl and fluorophenyl groups might be introduced through electrophilic aromatic substitution reactions. The oxadiazole ring could be formed through a cyclization reaction, and the piperidine ring might be formed through a reductive amination or a ring-closing reaction .Applications De Recherche Scientifique

Antibacterial Applications

The compound’s structure suggests potential antibacterial properties due to the presence of the oxadiazole moiety. Oxadiazoles have been reported to exhibit significant antibacterial activity . This compound could be synthesized and tested against a range of bacterial strains to determine its efficacy as an antibacterial agent.

Antimycobacterial Activity

Given the increasing concern over antibiotic-resistant tuberculosis, compounds with antimycobacterial properties are of high interest. The bromophenyl group in the compound’s structure is similar to those found in known antimycobacterial agents , suggesting that this compound may also possess such properties.

Anti-inflammatory Potential

The piperidine moiety within the compound is often associated with anti-inflammatory effects. Research could explore its use in treating inflammatory conditions, potentially offering a new avenue for the development of anti-inflammatory medications .

Antitumor Applications

Compounds containing the 1,2,4-oxadiazol ring have shown promise in antitumor studies. This compound could be investigated for its potential to inhibit tumor growth or as a chemotherapeutic agent, particularly in cancers where fluorophenyl groups have been effective .

Antidiabetic Research

The structural complexity of this compound, including the presence of a methanone group, suggests potential for antidiabetic drug development. Previous research has indicated that similar structures can interact with biological targets relevant to diabetes management .

Anti-allergic Properties

Histamine release is a key factor in allergic reactions, and compounds that can modulate this process are valuable. The compound’s structural similarity to known anti-allergic agents, such as those containing imidazole rings, indicates it could be studied for anti-allergic applications .

Neuroprotective Research

Neurodegenerative diseases are a growing concern, and compounds with neuroprotective capabilities are sought after. The fluorophenyl and piperidinyl groups in this compound’s structure are found in molecules with neuroprotective effects, suggesting potential research applications in this area .

Enzyme Inhibition Studies

Enzyme inhibitors are crucial in understanding disease mechanisms and developing drugs. The compound’s unique structure, particularly the bromophenyl and oxadiazol components, could be valuable in studying enzyme inhibition, which is fundamental in drug discovery processes .

Propriétés

IUPAC Name |

(2-bromophenyl)-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrFN3O2/c22-17-9-3-1-7-15(17)21(27)26-11-5-6-14(13-26)12-19-24-20(25-28-19)16-8-2-4-10-18(16)23/h1-4,7-10,14H,5-6,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMYTBINVXPUKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC=C2Br)CC3=NC(=NO3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromophenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenyl)-4-[(2-oxo-2-piperidin-1-ylethyl)thio]-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2919509.png)

![1-[6-[(2-Chlorophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2919510.png)

![1-(2-chlorophenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2919514.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2919515.png)

![N-cyclopropyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2919517.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]pyridazin-3-one](/img/structure/B2919519.png)

![2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2919520.png)

![2-[(2,4-Dichlorophenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/no-structure.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2919523.png)